Cas no 790263-74-0 (8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid)

8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid structure
790263-74-0 structure
Product Name:8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid
CAS No:790263-74-0
MF:C12H7FO2S2
MW:266.311184167862
CID:3106948
PubChem ID:4995911
Update Time:2025-07-19

8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid
    • BDBM50144546
    • AKOS000116875
    • G54250
    • 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylicacid
    • EN300-09263
    • Z56346917
    • 857-745-7
    • SCHEMBL14125563
    • QGB26374
    • 8-fluoro-4H-thieno(3,2-c)thiochromene-2-carboxylic acid
    • 790263-74-0
    • CHEMBL3758678
    • Inchi: 1S/C12H7FO2S2/c13-7-1-2-9-8(4-7)11-6(5-16-9)3-10(17-11)12(14)15/h1-4H,5H2,(H,14,15)
    • InChI Key: ABVWPIVEGZQKRM-UHFFFAOYSA-N
    • SMILES: S1C2C=CC(=CC=2C2=C(C=C(C(=O)O)S2)C1)F

Computed Properties

  • Exact Mass: 265.98714997Da
  • Monoisotopic Mass: 265.98714997Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 90.8Ų

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Additional information on 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Recent Advances in the Study of 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (CAS: 790263-74-0)

The compound 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (CAS: 790263-74-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological properties. The presence of the fluorine atom and the thieno[3,2-c]thiochromene scaffold imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery. Researchers have employed advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, to efficiently produce derivatives of this compound for biological evaluation.

In vitro studies have demonstrated that 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid exhibits moderate inhibitory activity against several kinase targets, including those implicated in inflammatory and oncogenic pathways. Preliminary data suggest that its derivatives may serve as potent inhibitors of protein kinases involved in cell proliferation and survival, positioning them as potential candidates for anticancer and anti-inflammatory therapies. Further optimization of the scaffold is underway to enhance selectivity and potency.

Pharmacokinetic studies have also been initiated to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Early results indicate favorable metabolic stability and oral bioavailability, which are critical for its development as a therapeutic agent. However, challenges such as solubility and tissue penetration remain to be addressed in subsequent research phases.

In conclusion, 8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Ongoing research is focused on elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its potential in various disease models. The compound's unique structural features and preliminary biological activity warrant further investigation, making it a valuable subject of study in the field of medicinal chemistry.

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